molecular formula C10H7ClFN3O3 B2388568 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole CAS No. 1020724-26-8

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Cat. No.: B2388568
CAS No.: 1020724-26-8
M. Wt: 271.63
InChI Key: HMTCYCLJAUHREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has a molecular formula of C10H7ClFN3O3 and a molecular weight of 271.63 g/mol. This compound is characterized by the presence of a pyrazole ring substituted with chloro and nitro groups, and a fluorobenzene moiety connected via a methoxy linker.

Preparation Methods

The synthesis of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole typically involves the reaction of 4-chloro-3-nitropyrazole with 2-fluorophenol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The chloro and fluorobenzene moieties may also contribute to its activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole can be compared with similar compounds such as:

  • 4-Chloro-1-[(2-fluorophenoxy)methyl]-3-nitro-1H-pyrazole
  • 4-Chloro-3-nitrobenzyl alcohol

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The presence of the methoxy linker and the combination of chloro, nitro, and fluorobenzene groups make this compound unique in its properties and applications.

Properties

IUPAC Name

4-chloro-1-[(2-fluorophenoxy)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O3/c11-7-5-14(13-10(7)15(16)17)6-18-9-4-2-1-3-8(9)12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTCYCLJAUHREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.